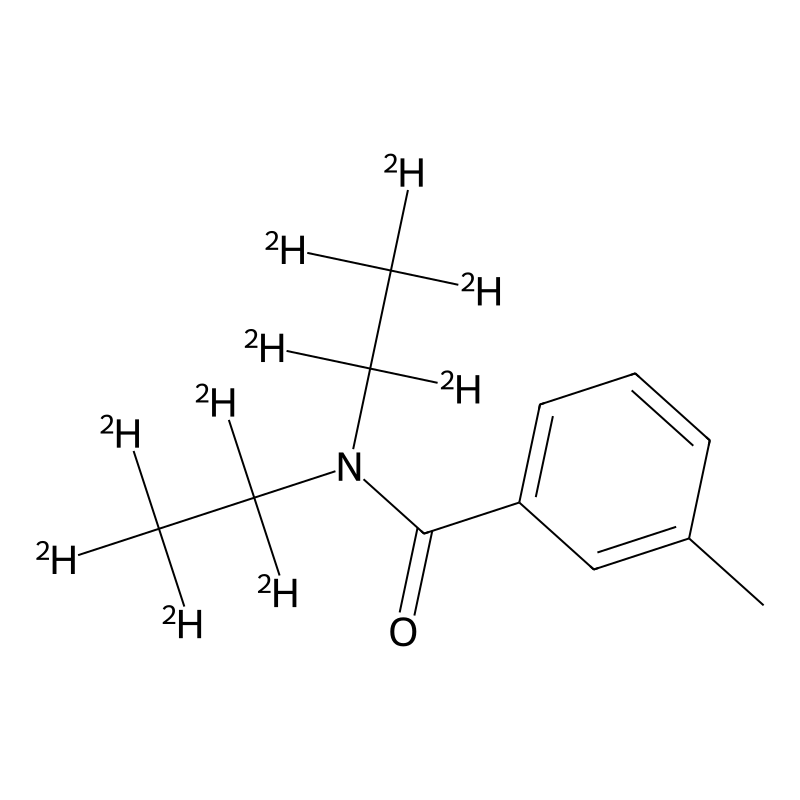DEET-d10

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Environmental Monitoring and Assessment
Application Summary: DEET-d10 is used in the study of the degradation of DEET, an emerging environmental contaminant .
Methods of Application: Various methods have been used to degrade DEET, such as UV based, ozonation, photocatalytic degradation, and biodegradation (based on the metabolic activity of fungi and bacteria) .
Results or Outcomes: The study suggests that biodegradation and nanotechnology-based methods can be potential solutions to remediate DEET from the environment .
Human Biomonitoring
Application Summary: DEET-d10 is used in observational exposure and human biomonitoring studies to estimate the use of and exposure to DEET-based insect repellents .
Methods of Application: In one study, children between the ages of 7 and 13 took part in a 24-hour observational exposure and human biomonitoring study at an overnight summer camp. Children controlled their use of DEET-based insect repellents, and provided an account of their activities at camp that could impact insect repellent absorption .
Results or Outcomes: The study demonstrated the need for DEET biomonitoring to be done in context with the timing of a known DEET exposure or over the course of at least 14 to 24 hours to better capture the excretion curve .
Enhancement of Repellent Action Time Duration
Application Summary: DEET-d10 is used in the study of the enhancement of the repellent action time duration .
Methods of Application: In one study, the use of 6–30% CDs solution as a solvent of DEET instead of EtOH led to the enhancement of the repellent action time duration .
Results or Outcomes: The study showed that the use of CDs solution as a solvent of DEET instead of EtOH can enhance the repellent action time duration .
DEET-d10, also known as N,N-diethyl-3-methylbenzamide-d10, is a deuterated derivative of the widely used insect repellent N,N-diethyl-m-toluamide, commonly referred to as DEET. The chemical formula for DEET-d10 is C₁₂H₇D₁₀NO, and it retains the same structural characteristics as its parent compound, with the addition of deuterium (D) isotopes replacing certain hydrogen atoms. This modification allows for enhanced tracking and analysis in various research applications, particularly in studies involving metabolic pathways and environmental fate.
- Hydrolysis: DEET-d10 can be hydrolyzed in the presence of water and suitable catalysts, leading to the formation of m-toluic acid and diethylamine.
- Oxidation: Under oxidative conditions, DEET-d10 may be converted into various metabolites, which can then be analyzed for their biological effects.
- Nucleophilic Substitution: The amide bond in DEET-d10 can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
These reactions are essential for understanding the compound's behavior in biological systems and its environmental degradation pathways.
DEET-d10 exhibits biological activity similar to that of DEET. It acts primarily as an insect repellent by interfering with the sensory receptors of insects. Studies indicate that it may inhibit acetylcholinesterase, an enzyme crucial for neurotransmission in insects, leading to their repulsion or death upon exposure . Due to its structural similarities with DEET, DEET-d10 is also considered a xenobiotic compound, meaning it is foreign to living organisms and can have various effects on biological systems.
The synthesis of DEET-d10 typically involves the following steps:
- Preparation of Deuterated m-Toluic Acid: This can be achieved through deuteration of m-toluic acid using deuterated reagents.
- Formation of Amide Bond: The deuterated m-toluic acid is then reacted with diethylamine under acidic or basic conditions to form the amide bond characteristic of DEET-d10.
- Purification: The resulting product is purified through techniques such as recrystallization or chromatography to ensure high purity levels necessary for research applications.
These methods allow for the production of DEET-d10 with a high degree of isotopic labeling fidelity.
DEET-d10 is primarily used in scientific research rather than as a commercial insect repellent. Its applications include:
- Metabolic Studies: Used to trace metabolic pathways in organisms exposed to insect repellents.
- Environmental Research: Helps in studying the degradation and environmental impact of insect repellents.
- Analytical Chemistry: Serves as a standard reference material for analytical methods assessing the presence and concentration of DEET in various matrices.
Research on interaction studies involving DEET-d10 has focused on its effects on both target (insects) and non-target organisms (humans and other wildlife). Key findings include:
- Toxicity Assessment: While DEET is generally regarded as safe at recommended concentrations, studies indicate potential neurotoxic effects at higher doses . DEET-d10 allows researchers to investigate these effects more precisely due to its isotopic labeling.
- Environmental Impact: Interaction studies have shown that DEET can accumulate in aquatic environments, raising concerns about its effects on non-target species .
Several compounds share structural similarities with DEET-d10. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N-Diethyl-m-toluamide (DEET) | Non-deuterated version; C₁₂H₁₇NO | Most widely used insect repellent |
| Picaridin | C₁₁H₁₄N₂O₂ | Less irritating; effective against a broader range of insects |
| IR3535 | C₁₃H₁₉N₂O₂ | Synthetic amino acid; often used in personal care products |
| Oil of Lemon Eucalyptus | Natural repellent derived from eucalyptus leaves | Considered a natural alternative with similar efficacy |
DEET-d10's uniqueness lies in its isotopic labeling, which provides distinct advantages for research purposes while retaining the functional characteristics that make DEET effective as an insect repellent. This isotopic modification enhances its utility in tracing studies without altering its fundamental biological activity.








